1,4-Dibromo-2,5-dimethylbenzene 1,4-Dibromo-2,5-dimethylbenzene
Brand Name: Vulcanchem
CAS No.: 1074-24-4
VCID: VC20876019
InChI: InChI=1S/C8H8Br2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3
SMILES: CC1=CC(=C(C=C1Br)C)Br
Molecular Formula: C8H8Br2
Molecular Weight: 263.96 g/mol

1,4-Dibromo-2,5-dimethylbenzene

CAS No.: 1074-24-4

Cat. No.: VC20876019

Molecular Formula: C8H8Br2

Molecular Weight: 263.96 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dibromo-2,5-dimethylbenzene - 1074-24-4

Specification

CAS No. 1074-24-4
Molecular Formula C8H8Br2
Molecular Weight 263.96 g/mol
IUPAC Name 1,4-dibromo-2,5-dimethylbenzene
Standard InChI InChI=1S/C8H8Br2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3
Standard InChI Key QENIALCDPFDFHX-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1Br)C)Br
Canonical SMILES CC1=CC(=C(C=C1Br)C)Br

Introduction

Chemical Identity and Structure

1,4-Dibromo-2,5-dimethylbenzene (CAS Registry Number: 1074-24-4) is an aromatic compound with a molecular formula of C₈H₈Br₂ and a molecular weight of 263.96 g/mol . It features a benzene ring substituted with two bromine atoms at the para positions (1,4) and two methyl groups at the meta positions (2,5). This substitution pattern contributes to its distinctive chemical and physical properties.

The compound is also known by several synonyms including 2,5-Dibromo-p-xylene, 2,5-Dibromo-1,4-dimethylbenzene, and p-Xylene, 2,5-dibromo- . Its structure can be represented by various notations, as shown in Table 1.

Table 1: Chemical Identity Information of 1,4-Dibromo-2,5-dimethylbenzene

PropertyValue
IUPAC Name1,4-dibromo-2,5-dimethylbenzene
CAS Registry Number1074-24-4
Molecular FormulaC₈H₈Br₂
Molecular Weight263.96 g/mol
InChIInChI=1S/C8H8Br2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3
InChI KeyQENIALCDPFDFHX-UHFFFAOYSA-N
SMILESCC1=CC(Br)=C(C)C=C1Br
European Inventory of Existing Commercial Chemical Substances (EINECS)214-038-2

The molecular structure of 1,4-Dibromo-2,5-dimethylbenzene features a planar benzene ring with the bromine atoms extending outward perpendicular to the ring. The methyl groups are positioned symmetrically, creating a molecule with a dipole moment of 0.00 D, indicating its non-polar nature .

Physical and Chemical Properties

1,4-Dibromo-2,5-dimethylbenzene exists as a white to light yellow crystalline powder or crystals under standard conditions . Its physical state and appearance make it easily distinguishable and manageable in laboratory and industrial settings. The compound has specific physical properties that influence its handling, storage, and applications.

Table 2: Physical Properties of 1,4-Dibromo-2,5-dimethylbenzene

PropertyValueReference
AppearanceWhite to light yellow powder or crystals
Melting Point72-76°C
Boiling Point261°C
Density1.7485 g/cm³ (rough estimate)
Refractive Index1.543-1.545
Flash Point124.2±25.2°C
Vapor Pressure0.0±0.5 mmHg at 25°C
Complexity99.8
Dipole Moment0.00 D

The chemical properties of 1,4-Dibromo-2,5-dimethylbenzene are largely determined by its aromatic character and the presence of the bromine substituents. The bromine atoms make it susceptible to nucleophilic substitution reactions, while the methyl groups can undergo oxidation reactions under appropriate conditions.

Table 3: Chemical Properties of 1,4-Dibromo-2,5-dimethylbenzene

PropertyValueReference
SolubilitySoluble in toluene, hot ethanol, and hot methanol; Insoluble in water
XLogP34
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count0
Rotatable Bond Count0
Topological Polar Surface Area0 Ų
Formal Charge0
Heavy Atom Count10

The compound's insolubility in water combined with its solubility in organic solvents is characteristic of its hydrophobic nature, which is further confirmed by its LogP value of 4.71 . This property influences its purification methods and applications in various industrial processes.

Synthesis and Preparation

The synthesis of 1,4-Dibromo-2,5-dimethylbenzene typically involves the bromination of p-xylene (1,4-dimethylbenzene) under controlled conditions. This reaction is a classic example of electrophilic aromatic substitution, where bromine acts as the electrophile.

The bromination reaction is usually conducted using bromine (Br₂) as the brominating agent in the presence of a suitable solvent such as dichloromethane or glacial acetic acid. A catalyst, such as iron powder (Fe) or ferric bromide (FeBr₃), may be used to facilitate the reaction. The reaction conditions are carefully controlled to ensure selective bromination at the desired positions and to prevent over-bromination.

The reaction can be represented as:

p-Xylene + 2Br₂ → 1,4-Dibromo-2,5-dimethylbenzene + 2HBr

For industrial-scale production, the process is optimized for higher yields and purity. This may involve:

  • Precise temperature control to manage reaction kinetics

  • Efficient mixing systems to ensure uniform reaction conditions

  • Purification steps such as recrystallization, often using hot ethanol or methanol

  • Quality control measures to ensure consistent product specifications

The purified product is typically characterized using various analytical techniques, including gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy, to confirm its identity and purity. Commercial grades of 1,4-Dibromo-2,5-dimethylbenzene usually have a minimum purity of 98.0%, as determined by GC analysis .

Applications and Uses

1,4-Dibromo-2,5-dimethylbenzene serves as a versatile chemical intermediate with applications spanning multiple industries. Its unique structure, featuring two reactive bromine atoms, makes it particularly valuable in organic synthesis and material science.

Pharmaceutical Applications

In the pharmaceutical industry, 1,4-Dibromo-2,5-dimethylbenzene is utilized as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) . The compound's structure allows for selective functionalization, enabling the creation of complex pharmaceutical molecules. The bromine atoms serve as leaving groups in various synthetic transformations, including:

  • Cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Negishi reactions)

  • Nucleophilic substitution reactions

  • Metal-halogen exchange reactions

These synthetic pathways contribute to the development of novel therapeutic agents with diverse pharmacological activities.

Chemical Synthesis Applications

As a building block in organic synthesis, 1,4-Dibromo-2,5-dimethylbenzene enables the construction of various functional materials, including:

  • Advanced polymers with specific electronic or optical properties

  • Liquid crystals for display technologies

  • Photosensitive materials for imaging applications

  • Specialty dyes and pigments

The compound's symmetrical structure and two reactive sites make it particularly valuable for developing materials with precise molecular architectures.

Agrochemical Applications

In the agrochemical sector, 1,4-Dibromo-2,5-dimethylbenzene serves as an intermediate in the synthesis of crop protection agents, including herbicides, fungicides, and insecticides . The compound contributes to the development of more effective and environmentally friendly agricultural chemicals.

Market Analysis

The global market for 1,4-Dibromo-2,5-dimethylbenzene is experiencing steady growth, driven by increasing demand across multiple end-use industries. According to market research, the 1,4-Dibromo-2,5-dimethylbenzene market was valued at USD 0.35 Billion in 2022 and is projected to reach USD 0.65 Billion by 2030, growing at a compound annual growth rate (CAGR) of 8.2% from 2024 to 2030 .

Table 4: 1,4-Dibromo-2,5-dimethylbenzene Market Overview

ParameterValueReference
Market Size (2022)USD 0.35 Billion
Projected Market Size (2030)USD 0.65 Billion
CAGR (2024-2030)8.2%

The growth in this market is primarily attributed to:

  • Increasing demand for pharmaceutical intermediates, particularly in emerging economies

  • Growing emphasis on specialty chemicals for various industrial applications

  • Rising investments in research and development activities

  • Expansion of the agrochemical industry to meet global food security challenges

Regional analysis indicates that Asia-Pacific dominates the market, followed by North America and Europe. The Asia-Pacific region's dominance is attributed to the rapid industrialization, growing pharmaceutical manufacturing base, and increasing investments in chemical research and development activities in countries like China, India, and Japan.

ParameterInformationReference
GHS SymbolsGHS07, GHS09
Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
H411: Toxic to aquatic life with long-lasting effects
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P273: Avoid release to the environment
P280: Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Recommended Personal Protective EquipmentDust mask type N95 (US)
Eye shields
Gloves
Storage ConditionsRoom temperature, sealed container

Proper handling of 1,4-Dibromo-2,5-dimethylbenzene requires:

  • Use of appropriate personal protective equipment

  • Adequate ventilation in the workspace

  • Proper disposal of waste and contaminated materials

  • Immediate response to spills or accidental exposure

  • Compliance with local and international regulations governing chemical handling and transport

The compound should be stored in a tightly sealed container at room temperature, away from incompatible materials, heat sources, and direct sunlight.

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